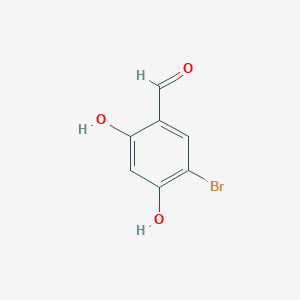

5-Bromo-2,4-dihydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2,4-dihydroxybenzaldehyde, also known as 5-bromovanillin, is a halogenated compound belonging to the class of substituted benzaldehydes. It has a molecular formula of C7H5BrO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and two hydroxyl groups, along with a formyl group .Chemical Reactions Analysis

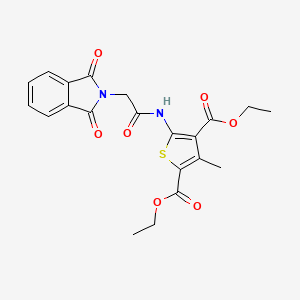

5-Bromo-2,4-dimethoxybenzaldehyde, a related compound, has been reported to undergo coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm³, a boiling point of 358.5±22.0 °C at 760 mmHg, and a flash point of 170.6±22.3 °C . It has a molar refractivity of 44.5±0.3 cm³, and its polar surface area is 58 Ų .Scientific Research Applications

Applications in Sample Processing and Detection

Preconcentration and Detection of Trace Copper(II) Ions : The compound, when synthesized as bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, is used to modify octadecyl silica disks. This modification aids in the preconcentration of trace amounts of copper(II) ions from water samples, showcasing its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Antioxidant Properties

Antioxidant Activity : Another variant, 3-bromo-4,5-dihydroxybenzaldehyde, demonstrates significant antioxidant activity, evidenced by its effective scavenging of various radicals. This indicates the potential for 5-Bromo-2,4-dihydroxybenzaldehyde to possess similar properties, offering promising implications for its use in medical and food industries as an antioxidant ingredient (Wang Zonghua, 2012).

Role in Synthesis and Chemical Modification

Synthetic Applications : The compound and its derivatives are pivotal in synthesizing a wide array of biologically and materially significant compounds. Advances in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, underscore its vital role in synthetic chemistry (Ghosh & Ray, 2017).

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It interacts with various enzymes and proteins, particularly in the benzylic position . The compound’s interactions are resonance-stabilized, making it a key player in various biochemical processes .

Cellular Effects

This compound has been found to have several effects on cells and cellular processes. It has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway . It also exhibits anti-inflammatory effects in LPS-stimulated macrophages and dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse models . Furthermore, it inhibits ultraviolet B (UVB)-induced oxidative stress in keratinocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been found to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway . These actions result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIXIVBXVLTMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)

![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)